5-Bromo-6-methyl-imidazo[1,5-a]pyridine
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Overview
Description
5-Bromo-6-methyl-imidazo[1,5-a]pyridine (5-Br-6-Me-IP) is a heterocyclic aromatic compound belonging to the imidazopyridine family. It is an important building block for the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and other organic materials. 5-Br-6-Me-IP has been extensively studied due to its unique chemical properties and potential applications in various fields.
Scientific Research Applications
5-Bromo-6-methyl-imidazo[1,5-a]pyridine has been widely used in scientific research due to its unique properties. It has been used as a starting material for the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and other organic materials. It has also been used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a ligand in coordination chemistry.
Mechanism of Action
Target of Action
Imidazo[1,5-a]pyridine, a significant structural component of this compound, is known to be a crucial part of many agrochemicals and pharmaceuticals .
Mode of Action
For instance, some imidazo[1,5-a]pyridine compounds have been found to inhibit the conserved protein FtsZ, leading to the arrest of cell division .
Biochemical Pathways
For example, some imidazo[1,5-a]pyridine compounds have been found to activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .
Result of Action
Related compounds in the imidazo[1,5-a]pyridine class have been shown to induce apoptosis, including nuclear condensation and fragmentation .
Advantages and Limitations for Lab Experiments
The use of 5-Bromo-6-methyl-imidazo[1,5-a]pyridine in laboratory experiments has several advantages. It is relatively inexpensive, and its reactivity and stability make it an ideal starting material for a variety of synthetic reactions. Additionally, it is non-toxic and can be easily handled in the laboratory.
However, there are also some limitations to its use in laboratory experiments. It is relatively unstable, and its reactivity can lead to the formation of unwanted byproducts. Additionally, it is not soluble in many solvents, making it difficult to use in certain reactions.
Future Directions
The potential applications of 5-Bromo-6-methyl-imidazo[1,5-a]pyridine are vast, and there are many possible future directions for further research. These include the development of new synthetic methods for its synthesis, the exploration of its potential therapeutic applications, and the investigation of its role in various biochemical and physiological processes. Additionally, further research could be conducted on its reactivity and stability, in order to optimize its use in laboratory experiments.
Synthesis Methods
5-Bromo-6-methyl-imidazo[1,5-a]pyridine can be synthesized by a variety of methods, including the direct bromination of 6-methyl-imidazo[1,5-a]pyridine, the nitration of 6-methyl-imidazo[1,5-a]pyridine followed by bromination, and the reaction of 5-bromo-2-methylimidazole with 1,3-dichloro-1,3-dihydro-2H-imidazole-2-one. The direct bromination method is the most commonly used, as it is the simplest and most efficient.
properties
IUPAC Name |
5-bromo-6-methylimidazo[1,5-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-6-2-3-7-4-10-5-11(7)8(6)9/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUKPHVWVCQEGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=NC=C2C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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